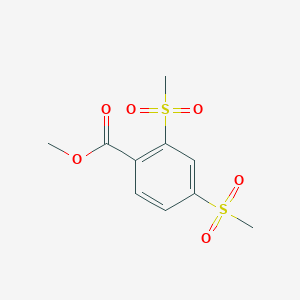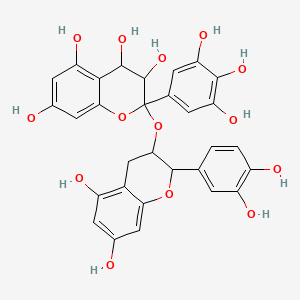
2,3-Dimethoxy-9H-fluoren-9-one
Übersicht
Beschreibung
2,3-Dimethoxy-9H-fluoren-9-one is a chemical compound with the molecular formula C15H12O3 . It is a derivative of 9H-Fluoren-9-one, which has the molecular formula C13H8O .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its molecular formula C15H12O3 . It is a derivative of 9H-Fluoren-9-one, which has a molecular weight of 180.2020 .Wissenschaftliche Forschungsanwendungen
Fluorescence Spectroscopy Enhancements
Fluorescence spectroscopy, a critical tool in biochemistry and molecular biology, has seen significant advancements through the application of 2,3-Dimethoxy-9H-fluoren-9-one derivatives. Radiative decay engineering (RDE) modifies the emission of fluorophores by altering their radiative decay rates. This process, distinct from spectral shifts caused by nonradiative rates changes, can enhance the emission intensity, quantum yields, and direct emission in specific directions when fluorophores are placed near metallic surfaces. This interaction with free electrons in the metal changes the intensity and distribution of radiation, offering new opportunities in fluorescence for biomedical diagnostics, DNA sequencing, and genomics (Lakowicz, 2001).
Antioxidant Activity Detection
The detection and quantification of antioxidant activity are pivotal in various fields, from food engineering to medicine. Analytical methods like Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) tests are based on chemical reactions and spectrophotometry, utilizing characteristic colors or solution discoloration monitored by specific wavelength absorption. Such assays, critical for antioxidant analysis or determining the antioxidant capacity of complex samples, have been greatly refined by leveraging the unique properties of this compound derivatives (Munteanu & Apetrei, 2021).
Fluorescence Lifetime Imaging Microscopy
Fluorescence lifetime imaging microscopy (FLIM) benefits from this compound derivatives by providing enhanced sensitivity to molecular environments of fluorophores. FLIM measures the time a fluorophore remains excited before emitting a photon, enabling the detection of molecular variations that spectral techniques cannot reveal. This is particularly useful in probing molecular environments to inform on fluorophore behavior, with applications ranging from disease progression monitoring to evaluating drug efficacy (Datta et al., 2020).
Synthesis of Pyrazole Heterocycles
The pyrazole moiety is crucial in medicinal chemistry, serving as a core structure for many biologically active compounds. This compound derivatives are instrumental in the synthesis of pyrazole heterocycles, facilitating the creation of compounds with significant anticancer, analgesic, anti-inflammatory, and antimicrobial activities. This underscores the importance of this compound in enriching the chemical diversity and biological applicability of pyrazole-based compounds (Dar & Shamsuzzaman, 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dimethoxyfluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-17-13-7-11-9-5-3-4-6-10(9)15(16)12(11)8-14(13)18-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAYXNVUYLWPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452222 | |
| Record name | 2,3-Dimethoxy-9H-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2041-27-2 | |
| Record name | 2,3-Dimethoxy-9H-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-4-thiol, 4'-methyl-](/img/structure/B3049293.png)




![1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B3049303.png)







